Diethyl 2-(6-hydroxyhexyl)malonate
Overview
Description
Diethyl 2-(6-hydroxyhexyl)malonate is an organic compound with the molecular formula C₁₃H₂₄O₅. It is a diester of malonic acid, featuring a hydroxyhexyl group attached to the central carbon atom of the malonate structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 2-(6-hydroxyhexyl)malonate can be synthesized through the alkylation of diethyl malonate with 6-bromohexanol. The reaction typically involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol, followed by the nucleophilic substitution of the resulting enolate with 6-bromohexanol .
Industrial Production Methods: Industrial production of diethyl malonate, a precursor to this compound, involves the reaction of ethyl chloroacetate with sodium cyanide, followed by hydrolysis and esterification. This method is efficient and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-(6-hydroxyhexyl)malonate undergoes various chemical reactions, including:
Alkylation: The enolate form of diethyl malonate can react with alkyl halides to form substituted malonates.
Hydrolysis: The ester groups can be hydrolyzed to form malonic acid derivatives.
Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming substituted acetic acids.
Common Reagents and Conditions:
Bases: Sodium ethoxide, sodium hydroxide.
Solvents: Ethanol, water.
Conditions: Reflux, heating.
Major Products:
Substituted Malonates: Formed through alkylation reactions.
Malonic Acid Derivatives: Formed through hydrolysis.
Substituted Acetic Acids: Formed through decarboxylation.
Scientific Research Applications
Diethyl 2-(6-hydroxyhexyl)malonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Material Science: Utilized in the development of polymer additives and other materials.
Mechanism of Action
The mechanism of action of diethyl 2-(6-hydroxyhexyl)malonate involves its ability to form enolate ions, which can participate in nucleophilic substitution reactions. The hydroxyhexyl group can undergo further functionalization, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the hydroxyhexyl group.
Dimethyl malonate: Similar structure but with methyl ester groups instead of ethyl.
Diethyl 2-(hydroxymethyl)malonate: Similar structure but with a hydroxymethyl group instead of hydroxyhexyl.
Uniqueness: Diethyl 2-(6-hydroxyhexyl)malonate is unique due to the presence of the hydroxyhexyl group, which provides additional functionalization opportunities compared to simpler malonate esters .
Biological Activity
Diethyl 2-(6-hydroxyhexyl)malonate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies, while providing a comprehensive overview of research findings.
Chemical Structure and Properties
This compound is a derivative of malonic acid, featuring two ethyl ester groups and a hydroxyl-terminated hexyl chain. The molecular formula is , and its structure can be represented as follows:
The presence of the hydroxyl group enhances its solubility and reactivity, allowing for various chemical transformations.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : Diethyl malonate and 6-bromohexanol.
- Reagents : Sodium hydride or potassium carbonate as a base.
- Reaction Conditions : The reaction is conducted under reflux in an organic solvent such as ethanol or toluene.
The general reaction can be summarized as:
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in metabolic pathways, which may lead to therapeutic effects against various diseases.
- Antioxidant Activity : The hydroxyl group may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.
- Interaction with Biological Targets : Preliminary studies suggest that derivatives of malonic acid can interact with cellular receptors or enzymes, influencing signaling pathways.
Case Studies
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Cytotoxicity Studies :
Comparative Analysis
To understand the biological activity of this compound better, it is helpful to compare it with related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Diethyl Malonate | Lacks hydroxyl group | Moderate enzyme inhibition |
Diethyl 2-(4-hydroxyphenyl)malonate | Contains a phenolic group | Strong antioxidant properties |
Diethyl 2-(3-hydroxybutyryl)malonate | Contains a ketone | Notable anti-inflammatory effects |
Properties
IUPAC Name |
diethyl 2-(6-hydroxyhexyl)propanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O5/c1-3-17-12(15)11(13(16)18-4-2)9-7-5-6-8-10-14/h11,14H,3-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFPCVYDLNPTRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCCCO)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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